molecular formula C14H13FN6OS B2609817 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 920485-64-9

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2609817
CAS No.: 920485-64-9
M. Wt: 332.36
InChI Key: AMIVCIWIZCUBQF-UHFFFAOYSA-N
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Description

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a tetrazole ring, a fluorophenyl group, and a thiophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling with Thiophen-2-ylmethyl Isocyanate: The resulting tetrazole intermediate is then coupled with thiophen-2-ylmethyl isocyanate in the presence of a base such as triethylamine to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various chemical reactions to study reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes or receptors. The fluorophenyl and thiophenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Similar structure with a different position of the fluorine atom.

    1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(phenylmethyl)urea: Similar structure without the thiophenyl group.

Uniqueness

1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the fluorophenyl and thiophenyl groups, which can provide distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6OS/c15-10-3-1-4-11(7-10)21-13(18-19-20-21)9-17-14(22)16-8-12-5-2-6-23-12/h1-7H,8-9H2,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIVCIWIZCUBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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